N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-26-15-21(25)23-12-5-6-16-9-10-17(14-19(16)23)22-20(24)11-13-27-18-7-3-2-4-8-18/h2-4,7-10,14H,5-6,11-13,15H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJISYGIGXNVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline structure.
Introduction of the Methoxyacetyl Group: This step involves the acylation of the tetrahydroquinoline core using methoxyacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylthio Group: The final step involves the nucleophilic substitution reaction where a phenylthio group is introduced using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The methoxyacetyl group can form hydrogen bonds with biological molecules, while the phenylthio group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Tetrahydroquinoline Cores
The THQ core is a common pharmacophore in opioid receptor modulators. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Diversity: The target compound’s 3-(phenylthio)propanamide group distinguishes it from analogs like 3i (sulfamide) and 4g (bulky cyclobutanecarbonyl and arylpropanamide).
- Synthetic Feasibility : Compound 3i’s moderate yield (62.7%) suggests that methoxyacetyl-substituted THQs are synthetically accessible, though purification challenges (e.g., 4g’s unspecified yield) may vary with substituent complexity .
Functional Comparison with Mu-Opioid Receptor Agonists
While direct data on the target compound’s activity is unavailable, provides a framework for comparing mu-opioid receptor (MOR) agonists’ efficacy and intrinsic activity:
Inferences :
- The target compound’s methoxyacetyl group resembles substituents in mixed-efficacy MOR ligands (e.g., 3i), suggesting possible partial agonist or biased signaling profiles .
- Unlike buprenorphine (a partial agonist with high potency), the phenylthio group in the target compound might confer distinct binding kinetics or allosteric modulation.
Pharmacological Implications of Structural Modifications
- Delta Opioid Receptor Interactions : highlights that delta receptor antagonists (e.g., naltrindole) attenuate morphine tolerance. If the target compound’s phenylthio group interacts with delta receptors, it might influence tolerance development differently than benzyl-substituted analogs like 3i .
Biological Activity
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(phenylthio)propanamide is a complex organic compound that integrates a tetrahydroquinoline core with diverse functional groups. The compound's unique structure suggests potential for various biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 370.45 g/mol
- CAS Number : 1324207-04-6
The compound features both a methoxyacetyl group and a phenylthio moiety, which may enhance its interaction with biological targets.
Research indicates that this compound may interact with several biological pathways:
- Neurotransmitter Modulation : The tetrahydroquinoline structure is known for its ability to modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways. This suggests potential applications in treating neurological disorders.
- Enzyme Inhibition : The phenylthio group may facilitate enzyme inhibition, affecting metabolic pathways relevant to cancer and inflammation.
- Receptor Interaction : Preliminary studies indicate that the compound could act as a receptor modulator, potentially influencing G protein-coupled receptors (GPCRs) and ion channels.
In Vitro Studies
In vitro studies have shown promising results regarding the compound's anticancer properties. For instance:
- Antitumor Activity : Compounds derived from tetrahydroquinoline structures have been evaluated for their antitumor activity, with some showing IC50 values lower than established chemotherapeutics like Doxorubicin. For example, derivatives exhibited IC50 values ranging from 2.5 to 25 µg/mL against various cancer cell lines .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Doxorubicin | C27H29NO11 | 37.5 | Chemotherapeutic |
| Compound A | C19H22N2O4S | 10 | Antitumor |
| Compound B | C19H21N3O4 | 5 | Antitumor |
Case Study 1: Anticancer Potential
In a study evaluating various tetrahydroquinoline derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of specific signaling pathways.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are available for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized?
- The compound is synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Formation of the tetrahydroquinoline core through cyclization or reductive amination .
- Step 2 : Introduction of the methoxyacetyl group via acylation under mild conditions (e.g., using DCC/DMAP as coupling agents) .
- Step 3 : Attachment of the phenylthio-propanamide moiety through nucleophilic substitution or thiol-ene reactions .
- Optimization : Key parameters include temperature (e.g., 0–25°C for acylation), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms regiochemistry (e.g., methoxyacetyl group placement) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities and bond angles in crystalline forms .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- In vitro enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates .
- Cellular viability assays : Screen for cytotoxicity (e.g., MTT assay) in cancer or immune cell lines .
- Receptor binding studies : Use radioligand displacement assays (e.g., for GPCR targets) .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action against specific targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) to purified proteins .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound bound to enzymes or receptors .
- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced efficacy?
- Substituent modification : Vary the phenylthio group (e.g., electron-withdrawing substituents) to alter lipophilicity .
- Scaffold hopping : Replace tetrahydroquinoline with isoindoline or piperidine analogs to improve metabolic stability .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthetic efforts .
Q. How should contradictory data in reported biological activities be resolved?
- Orthogonal assays : Confirm activity using multiple methods (e.g., SPR + cellular assays) to rule out false positives .
- Batch reproducibility : Verify purity (>95% by HPLC) and stereochemistry (via chiral chromatography) across synthetic batches .
- Meta-analysis : Compare results across studies with standardized protocols (e.g., IC50 measurements under identical buffer conditions) .
Methodological Considerations
Q. What protocols are recommended for scaling up synthesis without compromising yield?
- Flow chemistry : Continuous processing minimizes side reactions during acylation or cyclization steps .
- Catalyst recycling : Use immobilized enzymes (e.g., lipases) or heterogeneous catalysts (e.g., Pd/C) for sustainable scaling .
Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?
- Microsomal stability assays : Incubate with liver microsomes to estimate hepatic clearance .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound) .
- In vivo PK studies : Administer to rodents and collect plasma for LC-MS/MS analysis of half-life and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
